molecular formula C19H36O4 B8633528 Heptadecanoic acid, 8-acetyl-12-hydroxy- CAS No. 54314-53-3

Heptadecanoic acid, 8-acetyl-12-hydroxy-

Cat. No.: B8633528
CAS No.: 54314-53-3
M. Wt: 328.5 g/mol
InChI Key: NLUSQVLHHLDOJF-UHFFFAOYSA-N
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Description

Heptadecanoic acid, 8-acetyl-12-hydroxy- (CAS: 54314-69-1) is a modified fatty acid with a 17-carbon chain (C17) bearing an acetyl group at position 8 and a hydroxyl group at position 12. Its molecular formula is C₁₉H₃₆O₄, and it has a molar mass of 328.49 g/mol . Structurally, it combines features of both hydroxy and acetyl-substituted fatty acids, making it distinct from simpler saturated or monofunctionalized analogs.

Properties

CAS No.

54314-53-3

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

8-acetyl-12-hydroxyheptadecanoic acid

InChI

InChI=1S/C19H36O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23)

InChI Key

NLUSQVLHHLDOJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Heptadecanoic acid, 8-acetyl-12-hydroxy- C₁₉H₃₆O₄ 328.49 Acetyl (C8), hydroxyl (C12) Unique dual functionalization; potential for chemical derivatization
Heptadecanoic acid (C17:0) C₁₇H₃₄O₂ 270.45 Carboxylic acid Odd-chain saturated fatty acid; dietary biomarker
12-Hydroxyoctadecanoic acid (12-HSA) C₁₈H₃₆O₃ 300.48 Hydroxyl (C12) C18 hydroxy acid; used in lubricants, cosmetics, and polymers
8-Acetyl-12-hydroxydodecanoic acid C₁₄H₂₆O₄ 258.35 Acetyl (C8), hydroxyl (C12) Shorter chain (C12); similar functionalization pattern
(R)-12-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 300.48 Hydroxyl (C12, R-configuration) Stereoisomer of 12-HSA; chiral center influences biological activity

Key Observations :

  • Chain Length: The target compound (C17) is intermediate between shorter analogs like dodecanoic acid derivatives (C12) and longer ones like 12-HSA (C18). Chain length affects melting points and lipid solubility.
  • Functional Groups : The acetyl group at C8 distinguishes it from most hydroxy fatty acids, which typically lack acetyl modifications. This group may enhance reactivity or serve as a site for esterification.
  • Stereochemistry: Unlike (R)-12-hydroxyoctadecanoic acid, the stereochemical configuration of the hydroxyl group in the target compound is unspecified in available data .

Physicochemical Properties

  • Solubility: The acetyl and hydroxyl groups likely increase polarity compared to non-functionalized heptadecanoic acid, improving solubility in polar solvents.
  • Thermal Stability : Acetyl groups may lower melting points relative to saturated analogs but increase susceptibility to thermal decomposition.

Preparation Methods

Key Steps:

  • Alkylation of tert-Butyl Acetoacetate

    • Reagents : Ethyl 7-bromoheptanoate, NaH (base), DMF (solvent).

    • Conditions : 100°C for 3.5 hours.

    • Product : Di-tert-butyl dicarboxylate ester (e.g., ethyl 8-tert-butoxycarbonyl-9-oxodecanoate).

  • Second Alkylation

    • Reagents : Acetoxy-substituted alkyl halides (e.g., 1-chloro-4-acetoxynonane).

    • Conditions : Room temperature, extended stirring.

  • Acid Treatment

    • Reagents : HCl (aqueous acid).

    • Conditions : Reflux to induce elimination and decarboxylation.

  • Saponification

    • Reagents : NaOH, methanol.

    • Conditions : Reflux, followed by acidification to isolate the carboxylic acid.

Yield : ~63% for key intermediates; final product yield varies based on substituents.

Step Reagents/Conditions Product Yield
Alkylation 1Ethyl 7-bromoheptanoate, NaH, DMFDicarboxylate ester63%
Alkylation 2Acetoxy-substituted alkyl halideAcetoxy-alkylated derivativeN/A
Acid TreatmentHCl, refluxα,β-unsaturated esterN/A
SaponificationNaOH, methanol8-Acetyl-12-hydroxyheptadecanoic acidN/A

Grignard Addition to Ketones

This approach leverages Grignard reagents to install hydrocarbon chains at specific positions.

Key Steps:

  • Ketone Formation

    • Reagents : Methyl 9-oxononanoate, Grignard reagent (e.g., methylmagnesium bromide).

    • Conditions : −78°C in THF.

  • Esterification

    • Reagents : Acid chloride (e.g., 11-bromoundecanoyl chloride).

    • Conditions : Room temperature, pyridine catalysis.

  • Reduction and Hydrolysis

    • Reagents : NaBH₄, aqueous HCl.

    • Conditions : Sequential reduction and acidification.

Yield : ~90% for methyl 9-hydroxyundecanoate intermediates.

Step Reagents/Conditions Product Yield
Grignard AdditionMethyl 9-oxononanoate, RMgXSecondary alcohol derivative90%
EsterificationAcid chloride, pyridineAcetoxy-alkylated esterN/A
Reduction/HydrolysisNaBH₄, HCl8-Acetyl-12-hydroxyheptadecanoic acidN/A

Oxymercuration-Demercuration

This method introduces hydroxyl groups via stereoselective addition to alkenes.

Key Steps:

  • Olefin Synthesis

    • Reagents : Ethyl 8-acetyl-8-tert-butoxycarbonyl-12-methyl-11-heptadecenoate.

    • Conditions : Acid-catalyzed elimination.

  • Oxymercuration

    • Reagents : Hg(OAc)₂, NaBH₄.

    • Conditions : −78°C to 0°C, THF solvent.

  • Demercuration

    • Reagents : NaBH₄, aqueous NH₄Cl.

    • Conditions : Room temperature, neutralization.

Yield : High selectivity for tertiary alcohol formation.

Step Reagents/Conditions Product Yield
Olefin FormationHCl, reflux11-Heptadecenoate derivativeN/A
OxymercurationHg(OAc)₂, −78°CMercurinium ion intermediateN/A
DemercurationNaBH₄, NH₄Cl12-Hydroxy tertiary alcoholHigh

Enzymatic Hydrolysis and Hydrogenation

This method employs biocatalysts to selectively hydrolyze triglycerides, followed by catalytic hydrogenation.

Key Steps:

  • Enzymatic Hydrolysis

    • Enzyme : Lipase (e.g., from Candida rugosa).

    • Substrate : Native fat (e.g., castor oil).

    • Conditions : 15–50°C, aqueous buffer.

  • Hydrogenation

    • Catalyst : Pd/C or Raney Ni.

    • Conditions : H₂ gas, elevated temperature.

Yield : >90% conversion for hydroxystearic acid analogs.

Step Reagents/Conditions Product Yield
Enzymatic HydrolysisLipase, 25°CRicinoleic acid (12-hydroxy C18)>90%
HydrogenationPd/C, H₂, 100°CSaturated hydroxy acidHigh

Enamine Chemistry and Ring Expansion

This method couples fatty acyl groups via enamine intermediates, enabling ring expansion and selective reduction.

Key Steps:

  • Enamine Formation

    • Reagents : Fatty acyl chloride, secondary amine.

    • Conditions : Room temperature, anhydrous solvent.

  • Ring Expansion

    • Reagents : Base (e.g., NaOH), solvent (e.g., methanol).

    • Conditions : Reflux for 4–8 hours.

  • Reduction

    • Reagents : Wolff-Kishner reagents (e.g., NH₂NH₂, KOH).

    • Conditions : High temperature, inert atmosphere.

Yield : Varies by substituent; optimized for ω-hydroxy acids.

Step Reagents/Conditions Product Yield
Enamine FormationFatty acyl chloride, amineEnamine intermediateN/A
Ring ExpansionNaOH, methanol, refluxDiketone intermediateN/A
ReductionNH₂NH₂, KOH, 195°C8-Acetyl-12-hydroxyheptadecanoic acidN/A

Comparative Analysis of Methods

Method Advantages Limitations
Alkylation/EliminationHigh regioselectivity for acetyl groupMulti-step synthesis; moderate yields
Grignard AdditionFlexibility in chain lengthSensitive to reaction conditions
OxymercurationStereoselective hydroxylationRequires mercury catalysts
Enzymatic HydrolysisGreen chemistry appealLimited to specific substrates
Enamine ChemistryScalable for diverse derivativesComplex purification steps

Research Findings and Applications

  • Biological Activity : Derivatives of 8-acetyl-12-hydroxyheptadecanoic acid exhibit anti-inflammatory properties and mimic prostaglandin-like bioactivity.

  • Industrial Use : Serves as a precursor for surfactants, lubricants, and polymer additives due to its branched structure.

  • Analytical Challenges : PFB bromide derivatization is critical for GC-MS quantification of hydroxy fatty acids .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 8-acetyl-12-hydroxyheptadecanoic acid?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to identify functional groups (e.g., acetyl at C8 and hydroxyl at C12) and confirm stereochemistry. Pair with high-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₄H₂₆O₄, exact mass 258.183 Da) and fragmentation patterns . For thermal stability assessment, differential scanning calorimetry (DSC) can determine melting points and decomposition pathways, referencing thermodynamic data from similar hydroxy fatty acids .

Q. How can researchers synthesize 8-acetyl-12-hydroxyheptadecanoic acid in laboratory settings?

  • Methodology : Employ selective acetylation of 12-hydroxyheptadecanoic acid using acetyl chloride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Optimize reaction yields by adjusting temperature (e.g., 40–60°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) . Validate purity using reverse-phase HPLC with UV detection at 210 nm .

Q. What protocols ensure accurate quantification of this compound in plant or microbial extracts?

  • Methodology : Derivatize the compound using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility for gas chromatography-mass spectrometry (GC-MS). Use heptadecanoic acid as an internal standard (as in metabolomics workflows ). Calibrate with a six-point standard curve (0.1–100 µg/mL) and analyze in triplicate to minimize variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification results across LC-MS and GC-MS platforms?

  • Methodology : Perform cross-platform validation by spiking biological matrices with known concentrations of the compound. Compare recovery rates and matrix effects. Adjust ionization parameters in LC-MS (e.g., electrospray ionization in negative mode) and optimize derivatization protocols for GC-MS. Use statistical tools (e.g., ANOVA) to assess inter-platform variability, referencing fatty acid analysis in Rosa taxa .

Q. What experimental strategies assess the metabolic stability of 8-acetyl-12-hydroxyheptadecanoic acid in physiological conditions?

  • Methodology : Incubate the compound with liver microsomes or S9 fractions to simulate hepatic metabolism. Monitor degradation via LC-MS/MS over 0–24 hours. Identify metabolites using untargeted metabolomics and compare with databases (e.g., HMDB). For in vivo studies, use stable isotope-labeled analogs (e.g., ¹³C-labeled) to track pharmacokinetics in model organisms .

Q. How can researchers investigate the role of this compound in lipid signaling pathways?

  • Methodology : Conduct lipidomics profiling of tissues/cells treated with the compound. Use shotgun lipidomics or LC-MS/MS to quantify downstream mediators (e.g., prostaglandins, ceramides). Pair with gene expression analysis (RNA-seq) to identify upregulated/downregulated pathways (e.g., PPAR-γ signaling). Validate findings using knockout models or siRNA-mediated gene silencing .

Methodological Notes

  • Statistical Analysis : Apply LSD (Least Significant Difference) tests at the 5% significance level to compare fatty acid profiles across biological replicates, as demonstrated in plant lipid studies .
  • Safety Protocols : Use nitrile gloves and fume hoods during synthesis to avoid inhalation of acetyl chloride vapors. Follow OSHA HCS standards for handling hydroxy fatty acids .

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